molecular formula C21H24ClNO B14521236 2-(1-Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine;hydrochloride CAS No. 62686-24-2

2-(1-Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine;hydrochloride

Cat. No.: B14521236
CAS No.: 62686-24-2
M. Wt: 341.9 g/mol
InChI Key: XSDSPNZDCGPBDV-UHFFFAOYSA-N
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Description

2-(1-Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine;hydrochloride is a complex organic compound with a unique tetracyclic structure. This compound is characterized by its intricate arrangement of carbon atoms forming a hexadeca-2,4,6,9,11,13-hexaene core, which is further functionalized with a morpholine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine;hydrochloride involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetracyclic Core: The tetracyclic core can be synthesized through a series of cyclization reactions. For instance, starting from a suitable diene and dienophile, a Diels-Alder reaction can be employed to form the initial ring structure. Subsequent cyclization steps, possibly involving radical or ionic intermediates, lead to the formation of the tetracyclic hexadeca-2,4,6,9,11,13-hexaene core.

    Functionalization with Morpholine: The tetracyclic core is then functionalized with a morpholine group. This can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the tetracyclic core is replaced by the morpholine moiety.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. This step enhances the solubility and stability of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives with altered chemical properties.

    Substitution: Nucleophilic substitution reactions can be performed on the morpholine group or other functional groups present in the compound. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(1-Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique tetracyclic structure makes it an interesting target for synthetic chemists.

    Biology: In biological research, the compound can be used as a probe to study the interactions of tetracyclic structures with biological macromolecules. It may also serve as a lead compound for the development of new drugs.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it a valuable tool for medicinal chemists.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other valuable chemicals. Its stability and solubility make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(1-Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetracyclo[6.6.2.02,7.09,14]hexadeca-1,3,5,7,9,11,13-heptaene: This compound shares the tetracyclic core but lacks the morpholine group.

    Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid: This compound has a similar tetracyclic structure with additional carboxylic acid groups.

Uniqueness

The uniqueness of 2-(1-Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine;hydrochloride lies in its combination of the tetracyclic core with the morpholine group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62686-24-2

Molecular Formula

C21H24ClNO

Molecular Weight

341.9 g/mol

IUPAC Name

2-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine;hydrochloride

InChI

InChI=1S/C21H23NO.ClH/c1-3-7-19-17(5-1)16-9-10-21(19,13-15-14-22-11-12-23-15)20-8-4-2-6-18(16)20;/h1-8,15-16,22H,9-14H2;1H

InChI Key

XSDSPNZDCGPBDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CC5CNCCO5.Cl

Origin of Product

United States

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